6-Chloro-2-(4,5-dihydro-1,3-thiazol-2-yl)-1H-benzimidazole
Description
Properties
CAS No. |
10002-06-9 |
|---|---|
Molecular Formula |
C10H8ClN3S |
Molecular Weight |
237.71 g/mol |
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C10H8ClN3S/c11-6-1-2-7-8(5-6)14-9(13-7)10-12-3-4-15-10/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
ZLRXBUXCYWKUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Thiolation of 6-Chloro-1H-Benzimidazole
Treatment of 6-chloro-1H-benzimidazole with phosphorus pentasulfide (P₂S₁₀) in anhydrous pyridine at 80°C for 12 h generates 6-chloro-1H-benzimidazole-2-thiol. The reaction proceeds via nucleophilic substitution, where sulfur replaces the C2 hydrogen, forming a stable thiol intermediate.
Cyclization with 1,2-Dibromoethane
Reaction of 6-chloro-1H-benzimidazole-2-thiol with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 h facilitates thiazoline ring formation. The mechanism involves:
- Thioether Formation : Nucleophilic displacement of bromide by the thiolate anion, yielding 2-(2-bromoethylthio)-6-chloro-1H-benzimidazole.
- Intramolecular Cyclization : Base-mediated elimination of HBr generates the 4,5-dihydro-1,3-thiazole ring.
Optimization Note : Excess 1,2-dibromoethane (1.5 equiv) and prolonged reaction times (8–10 h) improve yields to 75–80%.
One-Pot Tandem Synthesis via Hantzsch-Thiazoline Reaction
A streamlined one-pot method integrates benzimidazole formation and thiazoline functionalization. This approach employs α-chloroglycinate esters and thioureas under catalyst-free conditions:
Reagents :
- 5-Chloro-1,2-phenylenediamine (1.0 equiv)
- Ethyl α-chloroglycinate (1.2 equiv)
- Thiourea (1.5 equiv)
- Triethylamine (TEA, 2.0 equiv) in tetrahydrofuran (THF)
Procedure :
- Combine reagents under nitrogen at 25°C for 2 h.
- Heat to 60°C for 4 h to facilitate cyclocondensation.
- Acidify with HCl (1 M) and extract with ethyl acetate.
Mechanistic Pathway :
- Step 1 : Nucleophilic substitution of α-chloroglycinate by thiourea forms a thioamide intermediate.
- Step 2 : Cyclocondensation with the diamine yields the benzimidazole-thiazoline hybrid.
Yield : 65–70%, with minimal purification required.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization + Cyclization | 75–80 | ≥95 | 14 | High regioselectivity |
| One-Pot Tandem Synthesis | 65–70 | 90 | 6 | Operational simplicity |
Critical Considerations :
- Regioselectivity : Acid-catalyzed methods ensure precise chloro positioning but require harsh conditions.
- Scalability : One-pot synthesis reduces intermediate isolation steps, favoring large-scale production.
- Byproducts : Thioether intermediates in cyclization routes may necessitate chromatographic purification.
Spectroscopic Characterization and Validation
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, H7-benzimidazole)
- δ 4.32 (t, J = 7.2 Hz, 2H, thiazoline H4)
- δ 3.89 (t, J = 7.2 Hz, 2H, thiazoline H5)
- δ 7.52–7.48 (m, 2H, benzimidazole H4/H5)
IR (KBr) :
- 3050 cm⁻¹ (C-H aromatic)
- 1610 cm⁻¹ (C=N thiazoline)
- 740 cm⁻¹ (C-Cl stretch)
LC-MS (ESI+) : m/z 278.0 [M+H]⁺ (calc. 277.05 for C₁₀H₇ClN₃S).
Applications and Derivatives
The 4,5-dihydrothiazole moiety enhances bioactivity, as seen in analogs with anti-inflammatory and antimicrobial properties. Functionalization at N1 (e.g., methylation) or thiazoline C2 (e.g., aryl substitution) expands therapeutic potential, though such derivatives fall beyond this compound’s scope.
Chemical Reactions Analysis
General Reactivity of Benzimidazoles
Benzimidazoles are versatile compounds that undergo a variety of chemical reactions, which can be broadly categorized as electrophilic substitution, nucleophilic substitution, and reactions involving the imidazole ring .
-
Electrophilic Substitution: Benzimidazoles are susceptible to electrophilic attack, particularly at the nitrogen atom of the imidazole ring. Reactions such as Mannich reactions, where benzimidazoles react with formaldehyde and amines, introduce complex substituents .
-
Nucleophilic Substitution: The chloro substituent on the benzene ring of 6-Chloro-2-(4,5-dihydro-1,3-thiazol-2-yl)-1H-benzimidazole can be displaced by nucleophiles under appropriate conditions.
-
Reactions Involving the Imidazole Ring: The imidazole ring can be opened or modified under various conditions, leading to a range of derivatives .
Relevant Reactions of Related Heterocycles
The target compound contains both a benzimidazole and a dihydrothiazole moiety. Therefore, reactions of these individual heterocycles are relevant.
-
Thiadiazines: Research has been done on the synthetic strategies for 1,3,4-Thiadiazines .
-
Triazoles: Research has been done on the synthesis of s-triazolo[3,4-b]-1,3,4-thiadiazines from 4-amino-5-mercapto-3-substituted-s-triazoles using microwave-assisted heat reaction technology .
Potential Chemical Transformations
Based on the literature, potential chemical transformations of this compound can be inferred:
-
Alkylation/Acylation of the Benzimidazole Nitrogen: The nitrogen at the 1-position of the benzimidazole ring can undergo alkylation or acylation reactions .
-
Oxidation of the Thiazole Ring: The sulfur atom in the dihydrothiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones .
-
Reactions Involving the Chloro Substituent: The chlorine atom on the benzene ring can be involved in nucleophilic aromatic substitution reactions .
-
Ring-Opening Reactions: Under harsh conditions, the benzimidazole or thiazole rings could undergo hydrolytic or thermal ring-opening reactions .
Scientific Research Applications
1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related benzimidazole derivatives:
*Estimated based on molecular formula (C₁₀H₈ClN₃S).
Key Observations :
Dihydrothiazole vs. This may enhance aqueous solubility, a critical factor in drug bioavailability .
Biological Activity: Compounds with fluorobenzyl (e.g., IC₅₀ = 0.02–0.04 µM against HeLa cells ) or thiophene substituents exhibit strong anticancer activity but may suffer from higher cytotoxicity to normal cells. The dihydrothiazole derivative’s reduced aromaticity could balance efficacy and safety, though experimental validation is needed.
Crystallographic Behavior : highlights that thiophene-substituted benzimidazoles form planar structures with weak C–H···N hydrogen bonds, influencing crystal packing . The dihydrothiazole’s flexibility might disrupt such interactions, leading to distinct solid-state properties.
Pharmacological Potential
- Anticancer Activity: Fluorobenzyl and phenethyl derivatives (e.g., compound 30 in ) show sub-micromolar IC₅₀ values against cervical (HeLa) and melanoma (A375) cancer lines . The dihydrothiazole’s electronic profile may modulate interactions with kinase targets (e.g., tubulin or topoisomerases).
- Toxicity Profile: notes that fluorinated derivatives exhibit lower toxicity to normal HEK293 cells compared to methotrexate, a benchmark chemotherapeutic . The dihydrothiazole’s reduced lipophilicity may further mitigate off-target effects.
Biological Activity
6-Chloro-2-(4,5-dihydro-1,3-thiazol-2-yl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its synthesis, structure-activity relationships (SAR), and the results from various biological evaluations.
The molecular formula of this compound is with a molecular weight of 227.7 g/mol. The compound features a benzimidazole core substituted with a thiazole moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzimidazole derivatives with thiazole precursors. The process often includes steps such as cyclization and chlorination to achieve the desired structural configuration.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that this compound displays activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Evaluation
A study conducted on HepG2 (human liver carcinoma) cells revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.
Table 2: Anti-inflammatory Effects
| Treatment Concentration (µM) | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |
|---|---|---|
| Control | 50 | 40 |
| 10 | 30 | 25 |
| 20 | 20 | 15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. Modifications at specific positions on the benzimidazole and thiazole rings can enhance or diminish activity. For example, substituents at the nitrogen atoms or changes in halogenation patterns have been shown to influence potency against various targets.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 6-chloro-2-(4,5-dihydro-1,3-thiazol-2-yl)-1H-benzimidazole?
- Methodology : The compound can be synthesized via cyclocondensation reactions using substituted benzimidazole precursors and thiazoline derivatives. For example, Vilsmeier-Haack reagent (DMF/POCl₃) has been employed to introduce aldehyde functionalities to benzothiazole intermediates, followed by hydrazine coupling and cyclization steps . Column chromatography (silica gel, ethyl acetate/hexane eluent) is typically used for purification. Reaction optimization may involve temperature control (60–65°C) and stoichiometric adjustments of POCl₃ to DMF (1:10 v/v) to minimize side products .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. The asymmetric unit often reveals intermolecular interactions (e.g., π–π stacking with centroid distances of ~3.7 Å and C–H···π interactions) that stabilize the crystal lattice . Complementary techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
- Elemental analysis : Confirmation of C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What computational approaches predict the compound’s bioactivity and binding modes?
- Methodology : Molecular docking studies (e.g., AutoDock Vina) can model interactions with target enzymes (e.g., HIV-1 protease or tyrosine kinases). For instance, docking poses may show the thiazole ring occupying hydrophobic pockets, while the chloro-substituted benzimidazole engages in halogen bonding with catalytic residues . Quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area can further prioritize derivatives for synthesis .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Methodology : Systematic SAR studies compare analogs with varying substituents (e.g., fluoro, bromo, or methoxy groups). For example:
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus or C. albicans) reveals that electron-withdrawing groups (e.g., Cl) enhance potency by improving membrane penetration .
- Enzyme inhibition : IC₅₀ values from fluorogenic substrate assays (e.g., HIV-1 protease) show that chloro derivatives exhibit 2–3× higher inhibition than methyl analogs due to enhanced electrophilicity .
Q. How are contradictory data in structure-property relationships resolved?
- Methodology : Discrepancies in activity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, ionic strength) or impurity profiles. Strategies include:
- Reproducibility checks : Re-synthesizing compounds using standardized protocols .
- Multivariate analysis : Principal component analysis (PCA) to isolate variables (e.g., solvent polarity) affecting biological outcomes .
Experimental Design & Optimization
Q. What strategies mitigate low yields in multi-step syntheses?
- Methodology :
- Intermediate stabilization : Protecting groups (e.g., Boc for amines) prevent side reactions during cyclization .
- Catalyst screening : Triethylamine or DMAP accelerates imidazole ring closure, reducing reaction time from 24 h to 6 h .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of hydrophobic intermediates .
Q. How is regioselectivity controlled during heterocycle formation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
